molecular formula C14H17N3O2 B5780294 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole

Cat. No. B5780294
M. Wt: 259.30 g/mol
InChI Key: WVEFJODIAKPNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves "click chemistry," a methodology that allows for efficient and selective synthesis of such compounds through azide-alkyne cycloaddition reactions. An efficient route for synthesizing related 1,2,3-triazole derivatives using organic azides and terminal alkynes has been described, showcasing the versatility and straightforwardness of click chemistry in generating triazole compounds with high yields and under mild conditions (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be comprehensively analyzed through X-ray crystallography, NMR spectroscopy, and DFT calculations. For instance, structural characterization and comparison of experimental and theoretical results on a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, were achieved, indicating the effectiveness of DFT in replicating crystal structures and theoretical vibrational frequencies (Düğdü et al., 2013).

Chemical Reactions and Properties

1,2,4-Triazole compounds undergo various chemical reactions, including cycloadditions, substitutions, and transformations into other functional groups. The versatility in chemical reactivity allows for the modification of the triazole ring, leading to the synthesis of compounds with potential pharmacological activities. The synthesis of novel eugenol derivatives with a 1,2,3-triazole moiety, for example, demonstrates the ability to introduce functional diversity through chemical reactions (Lima et al., 2022).

Mechanism of Action

Target of Action

The primary target of 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole is the monoamine oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and other neurological functions .

Mode of Action

The compound interacts with its target, the MAO enzyme, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission . The compound’s interaction with the MAO enzyme is likely due to its structural similarity to eugenol, a natural MAO inhibitor .

Biochemical Pathways

The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain . This can affect various biochemical pathways, particularly those involved in mood regulation and neurological function . Additionally, eugenol, from which this compound is derived, can be converted to ferulic acid and vanillin via different biochemical pathways .

Pharmacokinetics

Eugenol is a volatile phenolic compound that is well-absorbed and widely distributed in the body . It is metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of MAO by 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole can lead to an increase in monoamine neurotransmitter levels, potentially alleviating symptoms of neurological disorders such as depression, anxiety, Parkinson’s disease, and Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s antibiofilm activity against azole-resistant Aspergillus fumigatus was studied in soil samples collected from agricultural fields across India

Future Directions

The findings point out the potential use of eugenol derivatives as semisynthetic insecticides from plant natural products . The most promising molecules could serve as a template for additional structural modifications, aiming to increase their fungicidal effect .

properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-4-12-5-6-13(14(9-12)18-2)19-8-7-17-11-15-10-16-17/h3,5-6,9-11H,1,4,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEFJODIAKPNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320425
Record name 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole

CAS RN

695156-99-1
Record name 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.